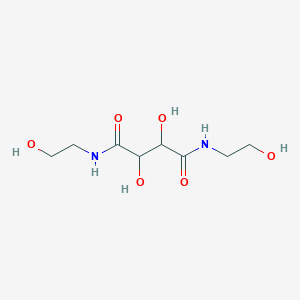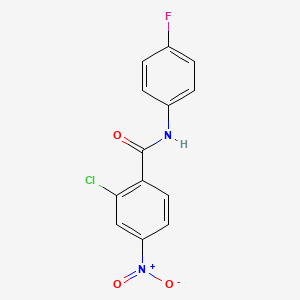![molecular formula C19H23NO2 B11703885 N-(2,5-dimethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11703885.png)
N-(2,5-dimethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl group substituted with two methyl groups, a phenoxy group substituted with an isopropyl group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:
Formation of the Phenoxy Acetate Intermediate: This can be achieved by reacting 4-isopropylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The phenoxy acetate intermediate is then reacted with 2,5-dimethylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-dimethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The phenyl and isopropyl groups can be oxidized under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,5-dimethylphenyl)-2-[4-(methyl)phenoxy]acetamide: Similar structure but with a methyl group instead of an isopropyl group.
N-(2,5-dimethylphenyl)-2-[4-(ethyl)phenoxy]acetamide: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
N-(2,5-dimethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to the specific substitution pattern on the phenyl and phenoxy groups, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C19H23NO2 |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
N-(2,5-dimethylphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C19H23NO2/c1-13(2)16-7-9-17(10-8-16)22-12-19(21)20-18-11-14(3)5-6-15(18)4/h5-11,13H,12H2,1-4H3,(H,20,21) |
Clave InChI |
YGNOLSPECOGZCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=C(C=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Quinolin-2-yl)benzo[f]quinoline](/img/structure/B11703814.png)



![3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B11703839.png)
![{(5E)-5-[4-(benzyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11703842.png)
![(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11703844.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B11703851.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11703856.png)

![Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11703870.png)
![(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11703874.png)

